molecular formula C10H10N2O B8815172 5-(2-Pyridyl)-1H-pyrrole-3-methanol

5-(2-Pyridyl)-1H-pyrrole-3-methanol

Cat. No. B8815172
M. Wt: 174.20 g/mol
InChI Key: ZJXBYEZKCBAZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Pyridyl)-1H-pyrrole-3-methanol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Pyridyl)-1H-pyrrole-3-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Pyridyl)-1H-pyrrole-3-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-Pyridyl)-1H-pyrrole-3-methanol

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(5-pyridin-2-yl-1H-pyrrol-3-yl)methanol

InChI

InChI=1S/C10H10N2O/c13-7-8-5-10(12-6-8)9-3-1-2-4-11-9/h1-6,12-13H,7H2

InChI Key

ZJXBYEZKCBAZGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CN2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution (30 mL) of ethyl 5-(pyridin-2-yl)-1H-pyrrole-3-carboxylate (1.62 g) in tetrahydrofuran was cooled to −50° C., and a 1.5 mol/L solution (15 mL) of diisobutylaluminum hydride in toluene was added dropwise by small portions. The mixture was further stirred at 0° C. for 1 hr, water (3 mL) was added to the reaction mixture and the mixture was stirred at room temperature for 1 hr. Celite and anhydrous magnesium sulfate were added and the mixture was further stirred for 15 min and filtrated. The obtained filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=1:1→1:3) to give the title compound as colorless crystals (yield 1.15 g, 88%).
Quantity
30 mL
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[Compound]
Name
solution
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15 mL
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reactant
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3 mL
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Yield
88%

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